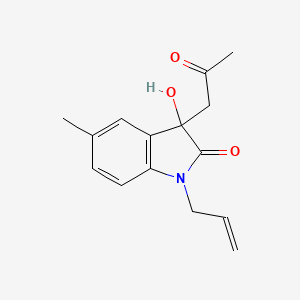

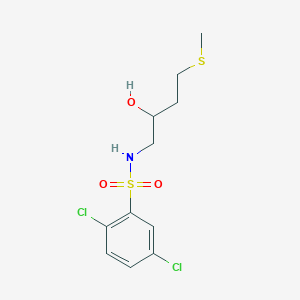

1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones are referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors and the number of approved drugs containing this scaffold .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . A novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described . This reaction was accomplished to afford a variety of 3-hydroxy-2-oxindole derivatives in moderate to good yields under mild conditions .科学的研究の応用

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory activities . For instance, 3-Methyl-2-phenyl-1-substituted-indole derivatives have shown promising results in both in vitro and in vivo anti-inflammatory studies .

Anticancer Activity

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Antimicrobial Activity

Indole derivatives possess antimicrobial activities, which makes them of interest in the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activities, which could be beneficial in the treatment of diabetes .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities . This could be beneficial in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . For example, indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents .

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide. It demonstrates a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Biochemical Pathways

By inhibiting NO production, this compound could potentially influence these pathways .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of nitric oxide production. This could potentially lead to changes in the cellular responses regulated by nitric oxide, such as immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound was found to be produced when Enterocloster sp. RD014215 was cultured anaerobically . This suggests that the compound’s production and potentially its action could be influenced by the presence or absence of oxygen.

特性

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANETCEISVVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)

![3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2456003.png)

![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)